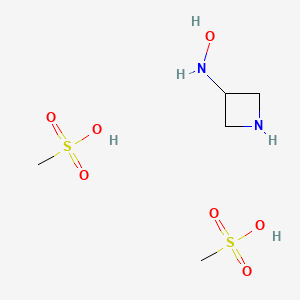
N-(azetidin-3-yl)hydroxylamine, bis(methanesulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) is a compound that features a four-membered azetidine ring, which is a strained heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and advanced catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, and nitroso or nitro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the hydroxylamine group’s reactivity contribute to its ability to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered ring compound without the hydroxylamine group.
Aziridine: A three-membered ring compound with similar reactivity but higher strain.
Pyrrolidine: A five-membered ring compound with less strain and different reactivity
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H16N2O7S2 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)hydroxylamine;methanesulfonic acid |
InChI |
InChI=1S/C3H8N2O.2CH4O3S/c6-5-3-1-4-2-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4) |
Clé InChI |
UNLOHYHUDRTCLF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















